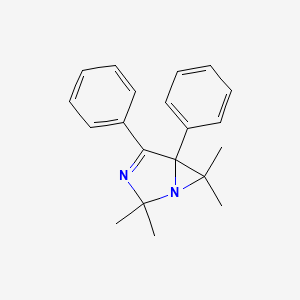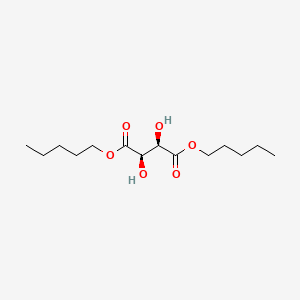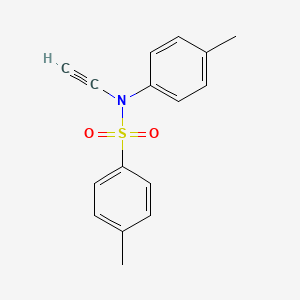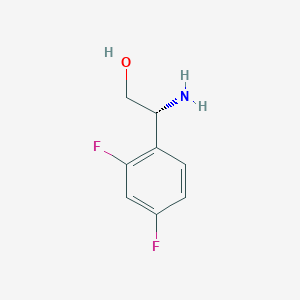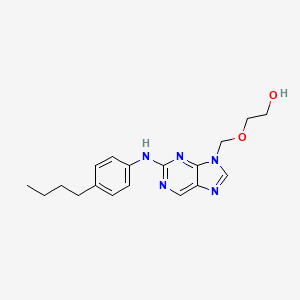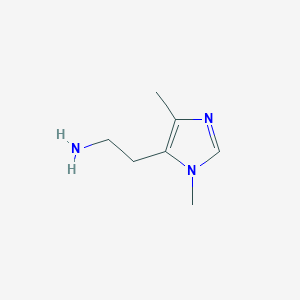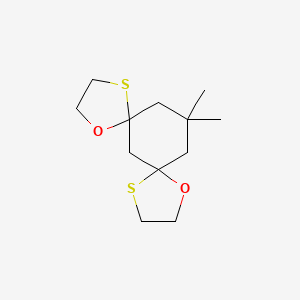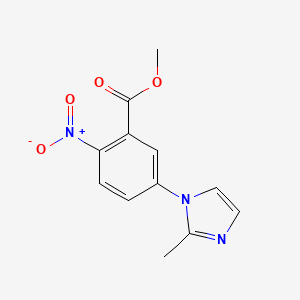![molecular formula C39H30BrN B12813984 N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes biphenyl groups and a brominated fluorenyl moiety. Its molecular formula is C44H32BrN, and it has a significant molecular weight.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl groups are synthesized through a Suzuki coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Bromination: The fluorenyl moiety is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amine Formation: The final step involves the formation of the amine group through a nucleophilic substitution reaction, where the biphenyl groups are attached to the brominated fluorenyl moiety using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom in the fluorenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with azide or cyano groups.
Aplicaciones Científicas De Investigación
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties.
Mecanismo De Acción
The mechanism of action of N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its hole-transporting properties in OLEDs.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another compound with similar electronic properties used in electronic devices.
Uniqueness
N,N-di([1,1’-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine is unique due to its brominated fluorenyl moiety, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in advanced electronic and optoelectronic devices.
Propiedades
Fórmula molecular |
C39H30BrN |
|---|---|
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
7-bromo-9,9-dimethyl-N,N-bis(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C39H30BrN/c1-39(2)37-25-31(40)17-23-35(37)36-24-22-34(26-38(36)39)41(32-18-13-29(14-19-32)27-9-5-3-6-10-27)33-20-15-30(16-21-33)28-11-7-4-8-12-28/h3-26H,1-2H3 |
Clave InChI |
NQFPFBSWSHEREA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=C1C=C(C=C7)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
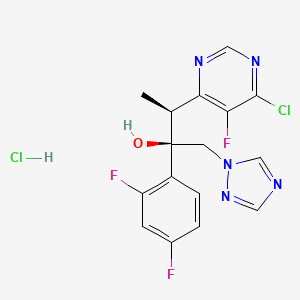
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
